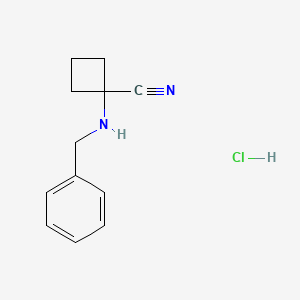

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride

CAS No.: 1909306-63-3

Cat. No.: VC6414726

Molecular Formula: C12H15ClN2

Molecular Weight: 222.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909306-63-3 |

|---|---|

| Molecular Formula | C12H15ClN2 |

| Molecular Weight | 222.72 |

| IUPAC Name | 1-(benzylamino)cyclobutane-1-carbonitrile;hydrochloride |

| Standard InChI | InChI=1S/C12H14N2.ClH/c13-10-12(7-4-8-12)14-9-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-9H2;1H |

| Standard InChI Key | VEVOGNZTXGENLJ-UHFFFAOYSA-N |

| SMILES | C1CC(C1)(C#N)NCC2=CC=CC=C2.Cl |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

1-(Benzylamino)cyclobutane-1-carbonitrile hydrochloride (CAS 1909306-63-3) has the molecular formula C₁₂H₁₄N₂·HCl and a molecular weight of 222.71 g/mol . The free base form (C₁₂H₁₄N₂) exhibits a molecular weight of 186.25 g/mol . The hydrochloride salt forms via protonation of the benzylamino group, improving stability and solubility in polar solvents. Key structural features include:

-

Cyclobutane ring: A four-membered carbocycle inducing ring strain, which influences reactivity and conformational flexibility.

-

Benzylamino group: Provides aromaticity and hydrogen-bonding capabilities.

-

Nitrile group: A strong electron-withdrawing group that participates in dipole interactions and metabolic transformations .

Table 1: Comparative Properties of Free Base and Hydrochloride Forms

| Property | Free Base | Hydrochloride |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂ | C₁₂H₁₄N₂·HCl |

| Molecular Weight (g/mol) | 186.25 | 222.71 |

| Solubility | Limited in water | High in aqueous media |

| Stability | Moderate | Enhanced |

Spectroscopic Data

While experimental spectral data (e.g., NMR, IR) for the hydrochloride form remain unpublished, analogous compounds suggest characteristic signals:

-

¹H NMR: Aromatic protons (δ 7.2–7.4 ppm), benzyl CH₂ (δ 4.3–4.6 ppm), and cyclobutane CH₂ groups (δ 1.8–2.5 ppm) .

-

IR: Stretching vibrations for nitrile (≈2240 cm⁻¹) and ammonium (≈2500–3000 cm⁻¹) groups .

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

-

Formation of the free base: Reductive amination of 1-cyanocyclobutane ketone with benzylamine using catalysts like sodium cyanoborohydride .

-

Salt formation: Treatment with hydrochloric acid in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt .

Optimization Challenges

-

Ring strain mitigation: The cyclobutane ring’s instability necessitates low-temperature reactions to prevent ring-opening .

-

Nitrile group sensitivity: Strong acids or bases may hydrolyze the nitrile to a carboxylic acid, requiring pH-controlled conditions .

Applications in Pharmaceutical Research

Pharmacological Screening

Preliminary studies suggest activity against:

-

Proteases: The nitrile group acts as an electrophilic trap for catalytic cysteine residues .

-

GPCRs: The benzylamino group engages in π-π stacking with aromatic residues in receptor pockets.

Biological Mechanisms and Metabolic Pathways

Target Engagement

The compound’s mechanism of action involves:

-

Hydrogen bonding: Benzylamino NH donates protons to enzyme active sites.

-

Hydrophobic interactions: The cyclobutane and benzyl groups occupy lipophilic pockets.

-

Covalent modification: Nitriles may form reversible adducts with thiols (e.g., glutathione), influencing redox balance .

Metabolic Fate

In vivo, the nitrile group undergoes enzymatic hydrolysis to an amide or carboxylic acid, mediated by cytochrome P450 or nitrilase enzymes . This transformation impacts both efficacy and toxicity profiles.

Comparative Analysis with Structural Analogs

Table 2: Key Analog Comparison

Future Directions and Research Gaps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume